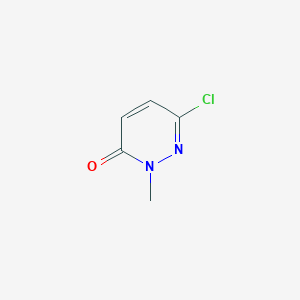

6-chloro-2-methylpyridazin-3(2H)-one

Description

The exact mass of the compound 6-chloro-2-methylpyridazin-3(2H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-chloro-2-methylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-methylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBNTYIRTCQBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382671 | |

| Record name | 6-chloro-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10071-38-2 | |

| Record name | 6-chloro-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-methyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-chloro-2-methylpyridazin-3(2H)-one: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-2-methylpyridazin-3(2H)-one is a pivotal heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, characterized by a reactive chlorine atom and a methylated pyridazinone core, render it a versatile building block for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. The pyridazin-3(2H)-one scaffold is recognized as a "privileged structure" in drug discovery, capable of interacting with a multitude of biological targets, and 6-chloro-2-methylpyridazin-3(2H)-one serves as a crucial starting material for accessing this chemical space.[1][2]

Chemical Structure and Physicochemical Properties

The fundamental characteristics of 6-chloro-2-methylpyridazin-3(2H)-one are summarized below, providing essential information for its handling, characterization, and application in synthetic chemistry.

Chemical Structure

The structure of 6-chloro-2-methylpyridazin-3(2H)-one consists of a six-membered pyridazine ring with a chlorine atom at position 6, a methyl group attached to the nitrogen at position 2, and a carbonyl group at position 3.

Caption: Chemical structure of 6-chloro-2-methylpyridazin-3(2H)-one.

Physicochemical Properties

A compilation of the key physicochemical properties of 6-chloro-2-methylpyridazin-3(2H)-one is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source |

| CAS Number | 10071-38-2 | [3] |

| Molecular Formula | C₅H₅ClN₂O | [3] |

| Molecular Weight | 144.56 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 92-94 °C | [3] |

| Boiling Point | 210.7±23.0 °C (Predicted) | [3] |

| Density | 1.37±0.1 g/cm³ (Predicted) | [3] |

| pKa | -1.47±0.70 (Predicted) | |

| XLogP3 | 0.43370 |

Note: Some properties are predicted based on computational models.

Solubility

While specific quantitative solubility data for 6-chloro-2-methylpyridazin-3(2H)-one in various organic solvents is not extensively documented, studies on the closely related compound 6-chloropyridazin-3-amine indicate that it is soluble in solvents like methanol, ethanol, N,N-dimethylformamide (DMF), and acetone, with solubility increasing with temperature.[4] Based on its structure, 6-chloro-2-methylpyridazin-3(2H)-one is expected to exhibit good solubility in polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), and acetonitrile, as well as in chlorinated solvents like dichloromethane and chloroform. Its solubility in alcohols like methanol and ethanol is likely to be moderate, while it is expected to be poorly soluble in nonpolar solvents such as hexanes and diethyl ether.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the verification of the structure and purity of 6-chloro-2-methylpyridazin-3(2H)-one.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. For 6-chloro-2-methylpyridazin-3(2H)-one, the expected signals are:

-

Methyl Group (N-CH₃): A singlet peak around 3.76 ppm.[5]

-

Pyridazine Ring Protons: Two doublets in the aromatic region, typically between 6.9 and 7.2 ppm, corresponding to the two protons on the pyridazine ring.[5]

Experimental Data (CDCl₃): ¹H NMR (CDCl₃): δ 7.19 (d, 1H), 6.92 (d, 1H), 3.76 (s, 3H).[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Based on the structure and analysis of related pyridazinone derivatives, the following approximate chemical shifts are expected:[6][7]

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (C3) | ~160 |

| C-Cl (C6) | ~148 |

| C4 | ~133 |

| C5 | ~130 |

| N-CH₃ | ~38 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key expected absorption bands include:

-

C=O Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹, characteristic of the amide carbonyl group in the pyridazinone ring.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for 6-chloro-2-methylpyridazin-3(2H)-one would be expected at m/z 144, with an isotopic peak at m/z 146 due to the presence of the ³⁷Cl isotope.[8] Common fragmentation pathways for such heterocyclic systems may involve the loss of CO, Cl, or the methyl group.[9][10]

Synthesis of 6-chloro-2-methylpyridazin-3(2H)-one

The most common and efficient method for the synthesis of 6-chloro-2-methylpyridazin-3(2H)-one is the N-methylation of 6-chloropyridazin-3(2H)-one.

Reaction Scheme

Caption: Synthesis of 6-chloro-2-methylpyridazin-3(2H)-one via N-methylation.

Detailed Experimental Protocol

This protocol is based on a reported literature procedure.[5]

Materials:

-

6-chloropyridazin-3(2H)-one

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 6-chloropyridazin-3(2H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Addition of Reagent: To the stirred suspension, add methyl iodide (2.0 eq) dropwise at room temperature.

-

Reaction: Stir the resulting mixture at 25 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, add water to the reaction mixture and extract with ethyl acetate (3 x volume of DMF).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford 6-chloro-2-methylpyridazin-3(2H)-one as a solid.

Causality Behind Experimental Choices:

-

Potassium Carbonate: A mild base is used to deprotonate the nitrogen of the pyridazinone, facilitating the nucleophilic attack on the methyl iodide.

-

DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Column Chromatography: This purification technique is essential to remove any unreacted starting material, by-products (such as O-methylated product), and residual DMF.

Reactivity and Synthetic Applications

The chemical reactivity of 6-chloro-2-methylpyridazin-3(2H)-one is dominated by the presence of the electron-deficient pyridazinone ring and the reactive chlorine atom at the C6 position.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution by a variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Caption: General scheme for nucleophilic aromatic substitution on 6-chloro-2-methylpyridazin-3(2H)-one.

Common nucleophiles that can be employed include:

-

Amines: Reaction with primary or secondary amines leads to the corresponding 6-amino-2-methylpyridazin-3(2H)-one derivatives.[11]

-

Alkoxides and Phenoxides: These nucleophiles yield the corresponding 6-alkoxy- or 6-aryloxy-2-methylpyridazin-3(2H)-ones.

-

Thiols: Reaction with thiols or their corresponding thiolates gives 6-thioether derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in 6-chloro-2-methylpyridazin-3(2H)-one can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12][13][14][15] This allows for the formation of C-C bonds and the introduction of aryl or heteroaryl substituents at the C6 position, significantly expanding the molecular diversity of the resulting products.

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Chloro-2-Methyl-2H-pyridazin-3-one synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

- 10. asianpubs.org [asianpubs.org]

- 11. 6-Chloro-N-m-tolylpyridazin-3-amine | C11H10ClN3 | CID 17750406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. Suzuki Coupling [organic-chemistry.org]

6-chloro-2-methylpyridazin-3(2H)-one CAS number 10071-38-2

An In-depth Technical Guide to 6-chloro-2-methylpyridazin-3(2H)-one (CAS 10071-38-2)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties.[1][2] This guide focuses on a key derivative, 6-chloro-2-methylpyridazin-3(2H)-one (CAS No. 10071-38-2), a versatile synthetic intermediate. Its strategic importance lies primarily in its role as a foundational building block for a novel class of potent and selective histamine H₃ (H₃R) receptor inverse agonists, which are under investigation for the treatment of central nervous system disorders such as narcolepsy, and cognitive deficits.[3][4] This document provides a comprehensive overview of its chemical properties, detailed synthesis protocols, analytical characterization, chemical reactivity, and critical applications in drug discovery, alongside essential safety and handling guidelines.

Physicochemical Properties

6-chloro-2-methylpyridazin-3(2H)-one is a stable, solid organic compound under standard conditions. Its key properties are summarized below, providing essential data for experimental design and process development.

| Property | Value | Reference |

| CAS Number | 10071-38-2 | N/A |

| Molecular Formula | C₅H₅ClN₂O | [5] |

| Molecular Weight | 144.56 g/mol | [5] |

| Appearance | Light cream to white solid | [6] |

| Melting Point | 92-94 °C | [5] |

| Boiling Point | 210.7 ± 23.0 °C (Predicted) | [5] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [5] |

| InChI Key | IMBNTYIRTCQBRJ-UHFFFAOYSA-N | [5] |

| Solubility | Soluble in organic solvents like DMF, Chloroform | [7] |

Synthesis and Manufacturing

The synthesis of 6-chloro-2-methylpyridazin-3(2H)-one is typically achieved in a two-stage process starting from readily available mucochloric acid. This involves the formation of the core pyridazinone ring followed by selective N-methylation.

Caption: Overall synthetic workflow for 6-chloro-2-methylpyridazin-3(2H)-one.

Stage 1: Synthesis of 6-chloropyridazin-3(2H)-one

The formation of the pyridazinone heterocycle is accomplished via the condensation of mucochloric acid with methylhydrazine. This reaction is a standard method for creating the 6-chloropyridazinone core.[7]

Experimental Protocol:

-

Reaction Setup: To a solution of mucochloric acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Isolation: The resulting precipitate, 6-chloropyridazin-3(2H)-one, is collected by vacuum filtration, washed with cold water, and dried under vacuum. The crude product can be purified further by recrystallization from ethanol if necessary.

Stage 2: Synthesis of 6-chloro-2-methylpyridazin-3(2H)-one

The final product is obtained through the selective N-methylation of the pyridazinone ring. The use of a methylating agent in the presence of a mild base ensures high yield and purity.

Experimental Protocol: [7]

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloropyridazin-3(2H)-one (1.0 eq, e.g., 600 mg) in N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add potassium carbonate (2.0 eq, e.g., 1.2 g) followed by methyl iodide (2.0 eq, e.g., 1.2 g) to the solution.

-

Reaction: Stir the resulting mixture at room temperature (25 °C) for 4 hours. The nitrogen at the 2-position is more nucleophilic, leading to the desired regioisomer.

-

Quenching and Extraction: After the reaction is complete, add water to the flask and extract the product with ethyl acetate.

-

Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the residue by column chromatography (silica gel) to yield 6-chloro-2-methylpyridazin-3(2H)-one as a solid (typical yield: ~91%).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Standard spectroscopic and chromatographic techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum provides a clear signature of the molecule.[7]

-

δ 7.19 (d, 1H): Doublet corresponding to the proton at the C4 position of the pyridazinone ring.

-

δ 6.92 (d, 1H): Doublet corresponding to the proton at the C5 position.

-

δ 3.76 (s, 3H): Singlet corresponding to the three protons of the N-methyl group.

-

-

¹³C NMR (CDCl₃, 100 MHz) (Predicted): Based on analyses of similar pyridazinone structures, the following chemical shifts are predicted.[8][9]

-

δ ~160-162: Carbonyl carbon (C3).

-

δ ~145-148: C6 carbon, attached to chlorine.

-

δ ~130-135: C4 and C5 carbons (olefinic).

-

δ ~40-45: N-methyl carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. For related pyridazinone structures, characteristic absorption bands are observed.[7]

-

~1660-1670 cm⁻¹: Strong absorption due to the C=O (amide) stretching vibration.

-

~1600 cm⁻¹: Absorption from the C=C stretching within the aromatic ring.

-

~3050-3100 cm⁻¹: C-H stretching of the aromatic protons.

-

~2950 cm⁻¹: C-H stretching of the methyl group.

High-Performance Liquid Chromatography (HPLC)

Purity analysis and reaction monitoring are routinely performed using reverse-phase HPLC. A typical method can be adapted from protocols used for similar heterocyclic compounds.[10][11]

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid for improved peak shape).

-

Detection: UV at 254 nm or 270 nm.

Chemical Reactivity and Synthetic Applications

The utility of 6-chloro-2-methylpyridazin-3(2H)-one as a synthetic intermediate stems from the reactivity of the chlorine atom at the C6 position. This site is susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.

Caption: Key reactivity sites of 6-chloro-2-methylpyridazin-3(2H)-one.

Application in Histamine H₃ Receptor Inverse Agonist Synthesis

A prominent application is the synthesis of H₃R inverse agonists.[3][12][13] In a typical synthetic sequence, the chlorine atom is displaced by an oxygen or nitrogen nucleophile, which serves as a linker to another part of the final drug molecule. For example, reaction with a substituted phenol (Ar-OH) under basic conditions (e.g., using K₂CO₃ or Cs₂CO₃) yields an ether linkage, forming the core structure of potent drug candidates like Irdabisant (CEP-26401).[4] This specific transformation highlights the compound's value in constructing the complex architectures required for high-affinity receptor binding.

Biological Significance

While 6-chloro-2-methylpyridazin-3(2H)-one is primarily an intermediate with limited intrinsic biological activity, the pyridazinone scaffold it provides is of high pharmacological importance. Derivatives synthesized from this core have demonstrated potent and selective inverse agonist activity at the histamine H₃ receptor.[3][13] The H₃R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the brain. By blocking this receptor, inverse agonists enhance histaminergic tone, leading to pro-cognitive and wake-promoting effects. This makes H₃R a promising target for treating conditions characterized by excessive sleepiness or cognitive impairment.[4][12]

Safety and Handling

Proper handling of 6-chloro-2-methylpyridazin-3(2H)-one is crucial. The following information is based on data for structurally related compounds and general laboratory safety principles. A substance-specific Safety Data Sheet (SDS) should always be consulted.

GHS Hazard Classification (based on related compounds):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

May cause an allergic skin reaction.[14]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[14]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

First Aid Measures: [6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

-

Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules. [Link]

-

The 6-chloropyridazin-3(2H)-thione for the synthesis of pyridazines to tested for their antimicrobial activities. (n.d.). ResearchGate. [Link]

-

Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. (n.d.). pubs.acs.org. [Link]

-

Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). PubMed. [Link]

-

Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity. (2011). PubMed. [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). National Institutes of Health (NIH). [Link]

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). National Institutes of Health (NIH). [Link]

-

Amine-constrained pyridazinone histamine H-3 receptor antagonists. (2025). Request PDF. [Link]

-

4,5-dihydropyridazin-3-one derivatives as histamine H₃ receptor inverse agonists. (2012). PubMed. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]

-

Discovery and Characterization of 6-{4[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H-3 Receptor Inverse Agonist. (n.d.). ResearchGate. [Link]

-

Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold. (2010). PubMed. [Link]

-

5 Amino 4 chloro 2 methylpyridazin 3 one. (n.d.). mzCloud. [Link]

-

Separation of 3-chloro-6-hydrazino-pyridazine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

-

HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. keim.com [keim.com]

- 6. fishersci.com [fishersci.com]

- 7. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Separation of 3-chloro-6-hydrazino-pyridazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. 4,5-dihydropyridazin-3-one derivatives as histamine H₃ receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. tcichemicals.com [tcichemicals.com]

synthesis of 6-chloro-2-methylpyridazin-3(2H)-one

An In-depth Technical Guide to the Synthesis of 6-chloro-2-methylpyridazin-3(2H)-one

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 6-chloro-2-methylpyridazin-3(2H)-one, a key heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. The pyridazinone core is a "magic moiety" or "wonder nucleus" that confers a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3][4] This document details the predominant synthetic strategies, explores the underlying reaction mechanisms, provides validated step-by-step protocols, and discusses critical process considerations for researchers, chemists, and drug development professionals. Our focus is on elucidating the causal relationships behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Significance of the Pyridazinone Core

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[2] When a carbonyl group is introduced, forming a pyridazinone, the resulting scaffold exhibits a remarkable diversity of pharmacological properties. The specific molecule of interest, 6-chloro-2-methylpyridazin-3(2H)-one, serves as a crucial intermediate for the synthesis of more complex molecules, where the chlorine atom at the 6-position acts as a versatile handle for further functionalization via nucleophilic substitution reactions. Understanding its synthesis is therefore fundamental for the development of novel therapeutic agents and other bioactive compounds.

This guide will focus on the most reliable and widely adopted synthetic route: the N-methylation of 6-chloropyridazin-3(2H)-one, and will also detail the synthesis of this essential precursor from foundational starting materials.

Primary Synthetic Strategy: A Two-Stage Approach

The most logical and industrially scalable approach to synthesizing 6-chloro-2-methylpyridazin-3(2H)-one involves a two-stage process. First, the core heterocyclic ring, 6-chloropyridazin-3(2H)-one, is constructed. Second, a methyl group is selectively introduced onto the nitrogen at the 2-position.

Visual Overview of the Primary Synthetic Pathway

Caption: General mechanism for N-methylation.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is ideal. It effectively solvates the cation of the base (e.g., K⁺) while not solvating the nucleophilic anion, thereby increasing its reactivity.

-

Base: Potassium carbonate (K₂CO₃) is a commonly used base. [5]It is strong enough to deprotonate the pyridazinone but not so strong as to cause unwanted side reactions. It is also inexpensive and easy to handle.

-

Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and effective methyl source for Sₙ2 reactions. [5]Safety Note: Methyl iodide is toxic and a suspected carcinogen; it must be handled with extreme care in a well-ventilated fume hood.

Regioselectivity: N- vs. O-Methylation

A potential side reaction is O-methylation of the carbonyl oxygen. However, N-methylation is generally favored under these conditions due to the Hard and Soft Acid and Base (HSAB) principle. The pyridazinone anion has two nucleophilic sites: the "harder" oxygen and the "softer" nitrogen. Methyl iodide, with its soft methyl carbon, preferentially reacts with the softer nitrogen nucleophile, leading to the desired N-methylated product.

Detailed Experimental Protocols

The following protocols are presented for educational and research purposes. All procedures should be carried out by trained personnel in a suitable laboratory setting with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 6-chloro-2-methylpyridazin-3(2H)-one from 6-chloropyridazin-3(2H)-one

This protocol is adapted from a standard literature procedure. [5] Materials & Reagents:

-

6-chloropyridazin-3(2H)-one

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methyl iodide (CH₃I)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a solution of 6-chloropyridazin-3(2H)-one (1.0 eq) in anhydrous DMF (approx. 7 mL per gram of starting material), add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature, then add methyl iodide (2.0 eq) dropwise.

-

Continue stirring the resulting mixture at room temperature (approx. 25 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel to obtain the pure 6-chloro-2-methylpyridazin-3(2H)-one.

| Parameter | Condition | Reference |

| Starting Material | 6-chloropyridazin-3(2H)-one | [5] |

| Reagents | K₂CO₃, CH₃I | [5] |

| Solvent | DMF | [5] |

| Temperature | 25 °C | [5] |

| Reaction Time | 4 hours | [5] |

| Typical Yield | ~91% | [5] |

Table 1: Summary of Reaction Conditions for N-Methylation.

Protocol 2: Synthesis of 3,6-dichloropyridazine (as a precursor analog)

Note: This protocol describes the synthesis of the dichloro analog, which uses a similar starting material (3,6-dihydroxypyridazine) and highlights the chlorination process. This method is adapted from patent literature. [6] Materials & Reagents:

-

3,6-dihydroxypyridazine (Maleic hydrazide)

-

Phosphorus pentachloride (PCl₅)

-

Ammonia water (28%)

Procedure:

-

In a three-necked flask equipped for heating and distillation, charge 3,6-dihydroxypyridazine (1.0 eq) and phosphorus pentachloride (5.6 eq).

-

Heat the mixture to 125 °C and maintain for 4 hours.

-

After the reaction, evaporate the generated phosphorus oxychloride under reduced pressure.

-

Cool the remaining viscous liquid to room temperature.

-

Caution: Carefully pour the residue into water to quench the reaction.

-

Adjust the pH to approximately 8 by dropwise addition of 28% ammonia water to precipitate the product.

-

Isolate the solid product by filtration.

Characterization

The final product, 6-chloro-2-methylpyridazin-3(2H)-one, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the methyl group (a singlet around 3.76 ppm) and the two aromatic protons on the pyridazinone ring (two doublets around 6.92 and 7.19 ppm). [5]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product, including the characteristic isotopic pattern for a chlorine-containing compound.

-

Melting Point: A sharp melting point indicates high purity.

Conclusion

The is a well-established process that relies on fundamental principles of heterocyclic and substitution chemistry. The most efficient pathway involves the construction of the 6-chloropyridazin-3(2H)-one ring from maleic anhydride, followed by a selective and high-yield N-methylation. By understanding the rationale behind the choice of reagents, solvents, and reaction conditions, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and development. The protocols and mechanistic insights provided herein serve as a robust foundation for further exploration and innovation in the field of medicinal chemistry.

References

-

Verma S. K, Irrchhaiya R, Namdeo K. P, Singh V. K, Singh A, Khurana S. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. Available at: [Link]

-

Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]

-

Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. Available at: [Link]

-

Al-Tel, T. H. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. Available at: [Link]

-

Allam, H. A., El-Gazzar, M. G., & El-kanzi, N. A. A. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ScholArena. Available at: [Link]

-

Aggarwal, R., et al. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-t[1][2][7]riazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic Chemistry. Available at: [Link]

-

Riesco-Llach, G., et al. Synthesis and chemistry of pyridazin-3(2H)-ones. ResearchGate. Available at: [Link]

-

6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Available at: [Link]

-

Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. PubMed. Available at: [Link]

-

2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Available at: [Link]

-

3,6-Dichloropyridazine. PubChem. Available at: [Link]

-

3,6-Dichloro-4-isopropylpyridazine. PubChem. Available at: [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]

- Preparation method of 3, 6-dichloropyridazine. Google Patents.

- Preparation method of 3, 6-dihydroxypyridazine. Google Patents.

-

Investigation of carbonyl amidation and O-methylation during biosynthesis of the pharmacophore pyridyl of antitumor piericidins. National Institutes of Health (NIH). Available at: [Link]

-

White, M. C., et al. Late-stage oxidative C(sp3)–H methylation. PubMed Central. Available at: [Link]

Sources

- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Chloro-2-Methyl-2H-pyridazin-3-one synthesis - chemicalbook [chemicalbook.com]

- 6. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 7. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to the Core Mechanism of Action of 6-chloro-2-methylpyridazin-3(2H)-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold represents a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. While 6-chloro-2-methylpyridazin-3(2H)-one is a key intermediate in the synthesis of pharmacologically active molecules, its broader class of derivatives has demonstrated significant therapeutic potential. This guide delves into the primary mechanisms of action associated with the pyridazinone core, offering a comprehensive overview for researchers and drug development professionals. We will explore its roles in cyclooxygenase (COX) inhibition, phosphodiesterase (PDE) modulation, induction of cytotoxicity, and its function as a precursor to histamine H3 receptor inverse agonists. This document will serve as a technical resource, complete with detailed experimental protocols and visual aids to facilitate a deeper understanding of this versatile chemical entity.

The Pyridazinone Scaffold: A Privileged Structure in Drug Discovery

The pyridazin-3(2H)-one ring system is a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group. This structure is considered a "privileged scaffold" due to its ability to interact with multiple biological targets, leading to a wide spectrum of pharmacological effects.[1] Derivatives of this core have been extensively investigated and have shown promise as anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular agents.[2][3]

The subject of this guide, 6-chloro-2-methylpyridazin-3(2H)-one, is a key building block in the creation of more complex and targeted molecules. Its chemical structure allows for modifications at various positions, enabling the fine-tuning of its biological activity.

Mechanisms of Action of Pyridazinone Derivatives

The therapeutic effects of pyridazinone derivatives stem from their ability to modulate the activity of several key enzymes and receptors. The following sections detail the most prominent mechanisms of action.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

A significant number of pyridazinone derivatives exhibit potent anti-inflammatory and analgesic properties through the selective inhibition of cyclooxygenase-2 (COX-2).[4]

Causality of Action:

The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, and COX-2, which is inducible and is primarily involved in inflammation and pain.[1][5] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can lead to gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors is a key therapeutic goal.[4]

Pyridazinone derivatives have been designed to fit into the active site of the COX-2 enzyme with high affinity, often due to specific substitutions on the pyridazinone ring.[6] This selective binding blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[1] Some pyridazinone compounds have shown COX-2 selectivity comparable to or even exceeding that of celecoxib, a well-known COX-2 inhibitor.[6]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity and selectivity of a compound against COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., a pyridazinone derivative)

-

Reference compounds (e.g., celecoxib, indomethacin)

-

Reaction buffer (e.g., Tris-HCl)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.

-

Compound Dilution: Prepare a series of dilutions of the test compound and reference compounds.

-

Incubation: In a 96-well plate, add the enzyme, the test or reference compound, and the reaction buffer. Incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Termination of Reaction: After a set time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., HCl).

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Signaling Pathway: COX-2 Inhibition

Caption: Pyridazinone derivatives selectively inhibit the COX-2 enzyme, blocking the synthesis of inflammatory prostaglandins.

Inhibition of Phosphodiesterases (PDEs)

Certain pyridazinone derivatives act as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7][8]

Causality of Action:

PDEs hydrolyze cAMP and cGMP, terminating their signaling. By inhibiting PDEs, pyridazinone derivatives increase the intracellular concentrations of these second messengers, leading to various physiological effects.

-

PDE3 Inhibition: Inhibition of PDE3, which is found in cardiac and smooth muscle, leads to increased cAMP levels, resulting in positive inotropic (increased heart contraction) and vasodilatory effects. This makes PDE3 inhibitors useful in the treatment of heart failure.[7]

-

PDE4 Inhibition: PDE4 is primarily found in inflammatory and immune cells. Its inhibition increases cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines and chemokines. This anti-inflammatory effect is beneficial in respiratory diseases like asthma and COPD.[2][9]

-

PDE5 Inhibition: Inhibition of PDE5, which is abundant in the corpus cavernosum, increases cGMP levels, leading to smooth muscle relaxation and vasodilation. This is the mechanism of action for drugs used to treat erectile dysfunction.[7]

The selectivity of pyridazinone derivatives for different PDE isoforms is determined by their specific chemical structures.[8]

Signaling Pathway: PDE4 Inhibition

Caption: By inhibiting the PDE4 enzyme, pyridazinone derivatives increase cAMP levels, leading to a reduction in the inflammatory response.

Cytotoxicity and Induction of Apoptosis

Derivatives of 6-chloropyridazin-3-one have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[10]

Causality of Action:

These compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms is the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, some 6-chloro-3-substituted-[1][2][7]triazolo[4,3-b]pyridazines, derived from 6-chloropyridazin-3-yl hydrazones, have been found to induce apoptosis in leukemia cells through the activation of caspase 3/7.[10] The induction of apoptosis is a highly sought-after characteristic for anticancer agents, as it leads to the selective elimination of tumor cells.

Experimental Protocol: Caspase-Glo® 3/7 Assay

This protocol provides a method for measuring the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell line of interest

-

Test compound (e.g., a 6-chloropyridazin-3-one derivative)

-

Positive control (e.g., doxorubicin)

-

Cell culture medium and supplements

-

Caspase-Glo® 3/7 Reagent

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cancer cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well. This reagent contains a luminogenic substrate for caspases 3 and 7.

-

Incubation and Lysis: Mix the contents of the wells and incubate at room temperature for a set time (e.g., 1-2 hours) to allow for cell lysis and the caspase reaction to occur.

-

Luminescence Measurement: Measure the luminescence in each well using a luminometer. The amount of light produced is proportional to the amount of caspase 3/7 activity.

-

Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results to determine the dose-dependent activation of caspases 3 and 7.

Histamine H3 Receptor Inverse Agonism

6-chloro-2-methylpyridazin-3(2H)-one serves as a crucial starting material for the synthesis of potent and selective histamine H3 receptor (H3R) inverse agonists.[11][12]

Causality of Action:

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. Inverse agonists of the H3R not only block the action of histamine but also reduce the receptor's basal activity. This leads to an increased release of histamine and other neurotransmitters like acetylcholine and norepinephrine, which are involved in wakefulness, attention, and cognition.[11][13]

Therefore, pyridazinone-based H3R inverse agonists have been developed for the potential treatment of sleep disorders and cognitive deficits.[12][13]

Data Summary

The following table summarizes the inhibitory activities of representative pyridazinone derivatives against various targets.

| Compound Class | Target | IC50 / Activity | Reference |

| Pyridazinone-N-acylhydrazones | COX-2 | Potent and selective inhibition | [4] |

| 6-benzyl-2-methylpyridazin-3(2H)-one | COX-2 | High selectivity index (96) | [9] |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | Promising inhibitory activity | [2] |

| 6-chloro-3-substituted-[1][2][7]triazolo[4,3-b]pyridazines | Cytotoxicity (NALM-6 cells) | IC50 ≈ 1.14-3.7 μM | [10] |

| 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one | Histamine H3 Receptor | Ki = 2.0 nM (human) | [12] |

Conclusion and Future Perspectives

The pyridazinone scaffold is a remarkably versatile platform for the development of novel therapeutics. While 6-chloro-2-methylpyridazin-3(2H)-one is primarily a synthetic intermediate, the derivatives it helps create possess a wide range of clinically relevant mechanisms of action. The ability of pyridazinone-based compounds to selectively inhibit COX-2, modulate PDE activity, induce apoptosis in cancer cells, and act as potent histamine H3 receptor inverse agonists highlights their immense potential in addressing a variety of diseases.

Future research in this area will likely focus on the development of even more potent and selective pyridazinone derivatives with improved pharmacokinetic and safety profiles. The exploration of novel targets for this scaffold and the use of computational methods to guide drug design will undoubtedly lead to the discovery of new and effective treatments for a wide range of medical conditions.

References

-

(PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021-08-12). Available from: [Link]

-

Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC. (2021-03-01). Available from: [Link]

-

Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases - BioWorld. (2025-10-23). Available from: [Link]

-

Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates. (2023-09-10). Available from: [Link]

-

New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. (2019-12-06). Available from: [Link]

-

Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed. Available from: [Link]

-

Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][2][7]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed. (2019-01-25). Available from: [Link]

-

Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors - Sami Publishing Company. (2021-08-12). Available from: [Link]

-

Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed. (2024-07-16). Available from: [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. Available from: [Link]

-

Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC. (2023-11-23). Available from: [Link]

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC. (2023-01-01). Available from: [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Publishing. (2025-12-03). Available from: [Link]

-

4,5-dihydropyridazin-3-one derivatives as histamine H₃ receptor inverse agonists. (2012-01-01). Available from: [Link]

-

Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity - PubMed. (2011-09-15). Available from: [Link]

-

Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - NIH. (2021-11-20). Available from: [Link]

-

Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist - PubMed. (2011-07-14). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 5. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jaoc.samipubco.com [jaoc.samipubco.com]

- 9. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4,5-dihydropyridazin-3-one derivatives as histamine H₃ receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Profile of 6-chloro-2-methylpyridazin-3(2H)-one: A Technical Guide for Researchers

Introduction: The Prominence of the Pyridazinone Core

The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal and agricultural chemistry.[1] This "wonder nucleus" is a versatile scaffold, with its derivatives exhibiting a broad spectrum of biological activities.[2] These activities range from therapeutic applications such as anticancer, anti-inflammatory, cardiovascular, and neuroprotective agents to agricultural uses as herbicides and insecticides.[1][3] The inherent chemical reactivity and structural flexibility of the pyridazinone core allow for extensive functionalization, leading to a vast library of compounds with diverse pharmacological and physiological effects. This guide focuses on a specific, yet pivotal, member of this family: 6-chloro-2-methylpyridazin-3(2H)-one. While primarily recognized as a key synthetic intermediate, its structural motifs are intrinsically linked to the broader biological potential of the pyridazinone class.

Synthesis of 6-chloro-2-methylpyridazin-3(2H)-one: A Foundational Protocol

The efficient synthesis of 6-chloro-2-methylpyridazin-3(2H)-one is a critical first step for its subsequent application in drug discovery and agrochemical research. A common and effective method involves the methylation of 6-chloropyridazin-3(2H)-one.

Experimental Protocol: Methylation of 6-chloropyridazin-3(2H)-one

Objective: To synthesize 6-chloro-2-methylpyridazin-3(2H)-one from 6-chloropyridazin-3(2H)-one.

Materials:

-

6-chloropyridazin-3(2H)-one

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6-chloropyridazin-3(2H)-one (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and methyl iodide (2 equivalents).[4]

-

Stir the resulting mixture at 25°C for 4 hours.[4]

-

Upon completion of the reaction (monitored by TLC), add water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography to yield 6-chloro-2-methylpyridazin-3(2H)-one.[4]

Self-Validation: The purity and identity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR and mass spectrometry. The expected ¹H NMR spectrum in CDCl₃ would show a singlet for the methyl group at approximately 3.76 ppm and two doublets for the ring protons at around 6.92 ppm and 7.19 ppm.[4]

Primary Biological Application: A Key Intermediate for Histamine H₃ Receptor Inverse Agonists

The most prominent role of 6-chloro-2-methylpyridazin-3(2H)-one in the scientific literature is as a crucial building block in the synthesis of potent and selective histamine H₃ receptor (H₃R) inverse agonists.[5][6]

The Histamine H₃ Receptor: A Therapeutic Target

The histamine H₃ receptor is a G protein-coupled receptor primarily expressed in the central nervous system.[7] It acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[7] H₃ receptors also function as heteroreceptors, modulating the release of other neurotransmitters. Due to its role in regulating wakefulness, attention, and cognitive functions, the H₃ receptor is a significant target for the treatment of sleep disorders and cognitive impairments.[7][8]

From Intermediate to Active Pharmaceutical Ingredient

6-chloro-2-methylpyridazin-3(2H)-one serves as the foundational scaffold onto which various substituents are added to generate potent H₃R inverse agonists. The general synthetic strategy involves a Suzuki coupling reaction to replace the chlorine atom at the 6-position with an aryl group, followed by further modifications.

Caption: Synthetic pathway from 6-chloro-2-methylpyridazin-3(2H)-one to H₃R inverse agonists.

Mechanism of Action and In Vivo Efficacy of Derived Compounds

The pyridazinone-based derivatives act as inverse agonists at the H₃ receptor, meaning they inhibit the receptor's constitutive activity, leading to an increase in histamine release and enhanced neurotransmission.[5] This mechanism is responsible for their wake-promoting and cognitive-enhancing effects.

Table 1: In Vivo Activity of a Representative H₃R Inverse Agonist Derived from a Pyridazinone Core

| Compound | In Vivo Model | Endpoint | Result | Reference |

| 22 | Rat Dipsogenia Model | Functional H₃R Antagonism | Potent inhibition | [6] |

| 22 | Rat EEG/EMG Model | Wakefulness | Robust wake-promoting activity | [6] |

Broader Biological Potential: Insights from the Pyridazinone Family

While the primary documented application of 6-chloro-2-methylpyridazin-3(2H)-one is as a synthetic intermediate, the broader pyridazinone class exhibits a wide array of biological activities. This suggests that 6-chloro-2-methylpyridazin-3(2H)-one and its close derivatives could be explored for other applications.

Herbicidal Activity

Pyridazinone derivatives are a well-established class of herbicides.[1][9] Their primary mode of action is the inhibition of photosynthesis.[10] Specifically, they can interfere with the Hill reaction in chloroplasts, disrupting the electron transport chain and leading to plant death.[1][11] The herbicide chloridazone is a notable example from this chemical class.[1]

Caption: Mechanism of action for pyridazinone herbicides.

Insecticidal Activity

Certain pyridazinone derivatives have demonstrated insecticidal properties.[2] For instance, some iminopyridazine derivatives containing a 3-hydroxyisoxazole scaffold have shown activity against Drosophila melanogaster and Plutella xylostella.[12] The proposed mechanism for some of these compounds involves antagonism of the GABA receptor in insects.[12]

Anticancer Activity

The pyridazinone scaffold is present in numerous compounds with demonstrated anticancer activity.[13][14][15] These derivatives can exert their effects through various mechanisms, including:

-

Inhibition of Phosphodiesterase 4 (PDE4): This can limit cancer cell proliferation, survival, and migration.[13]

-

Tubulin Polymerization Inhibition: Some pyridazinone derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[16]

-

VEGFR-2 Inhibition: Certain pyridazinone-based diarylurea derivatives have shown inhibitory activity against VEGFR-2, a key receptor in angiogenesis.[14]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a test compound on the viability and metabolic activity of cancer cells.[17]

Materials:

-

Cancer cell line (e.g., MCF-7, NALM-6)[18]

-

Complete cell culture medium

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.[17]

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[17]

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

6-chloro-2-methylpyridazin-3(2H)-one is a valuable synthetic intermediate, particularly in the development of histamine H₃ receptor inverse agonists for neurological disorders. However, the extensive biological activities of the broader pyridazinone family suggest that the potential of this specific compound and its close derivatives is far from fully explored. Future research should focus on screening 6-chloro-2-methylpyridazin-3(2H)-one and its novel derivatives in a wider range of biological assays to uncover new therapeutic and agrochemical applications. The versatility of the pyridazinone core, combined with the strategic placement of the chloro and methyl groups, makes 6-chloro-2-methylpyridazin-3(2H)-one a promising starting point for the discovery of new bioactive molecules.

References

-

Hilton, J. L., Scharen, A. L., St. John, J. B., Moreland, D. E., & Norris, K. H. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547. [Link]

-

St. John, J. B. (1969). Modes of Action of Pyridazinone Herbicides. OiPub. [Link]

-

Heymann, F., Hache, G., Entz-Werle, N., Torrigiotti, M., Geoerger, B., Guenounou, M., ... & Grolleau, F. (2021). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Cancers, 13(11), 2773. [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., Baek, D., Oh, C. H., & Lee, K. T. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 11(52), 32943-32961. [Link]

-

Abd-Rabo, Z. S., Serry, A. M., & George, R. F. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]

-

Whitford, F., Penner, D., & Pike, D. (n.d.). Herbicides: How they Work and the Symptoms They Cause. Purdue University. [Link]

-

Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

-

Kumar, A., & Sharma, S. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

- Syngenta Limited. (2013). Pyridazinone herbicides.

-

Anonymous. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1), 104. [Link]

-

Aggarwal, R., Kumar, S., Kumar, V., & Kumar, R. (2019). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][11][13]triazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic Chemistry, 86, 288-295. [Link]

-

de Esch, I. J. P., & Belzar, K. J. (2004). Histamine H3 receptor agonists. Mini Reviews in Medicinal Chemistry, 4(9), 955-963. [Link]

-

Xu, H., Zou, X. M., Zhu, Y. Q., Liu, B., Tao, H. L., Hu, X. H., ... & Yang, H. Z. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science, 62(6), 522-530. [Link]

-

Hudkins, R. L., Aimone, L. D., Bailey, T. R., Bendesky, R. J., Dandu, R. R., Dunn, D., ... & Bacon, E. R. (2011). Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity. Bioorganic & Medicinal Chemistry Letters, 21(18), 5493-5497. [Link]

-

Hudkins, R. L., Aimone, L. D., Dandu, R. R., Dunn, D., Gruner, J. A., Huang, Z., ... & Raddatz, R. (2012). 4,5-dihydropyridazin-3-one derivatives as histamine H₃ receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 194-198. [Link]

-

Guillarme, S., Mignani, S., & Cérède, Y. (2005). Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. Journal of Combinatorial Chemistry, 7(3), 414-420. [Link]

-

Gemkow, M. J., Davenport, A. J., Har-Nish, H., Har-Nish, A., & Lindemann, L. (2009). Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold. Bioorganic & Medicinal Chemistry Letters, 19(14), 3682-3685. [Link]

-

Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721. [Link]

-

Hudkins, R. L., et al. (2012). Discovery and Characterization of 6-{4[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H-3 Receptor Inverse Agonist. Journal of Medicinal Chemistry, 55(1), 249-261. [https://www.researchgate.net/publication/221714902_Discovery_and_Characterization_of_6-43-R-2-Methylpyrrolidin-1-ylpropoxy]phenyl-2H-pyridazin-3-one_CEP-26401_Irdabisant_A_Potent_Selective_Histamine_H-3_Receptor_Inverse_Agonist]([Link])

-

Mohammadzadeh, M., & Stark, H. (2019). Histamine H₃ receptor antagonists/inverse agonists: Where do they go?. Pharmacology & Therapeutics, 200, 69-84. [Link]

-

Villalón, C. M., & Centurión, D. (2015). Pharmacological Evidence That Histamine H3 Receptors Mediate Histamine-Induced Inhibition of the Vagal Bradycardic Out-flow in Pithed Rats. Basic & Clinical Pharmacology & Toxicology, 117(4), 241-247. [Link]

-

Sun, Q., Liu, G., Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2022). Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. New Journal of Chemistry, 46(21), 10141-10149. [Link]

-

Wang, B. L., et al. (2014). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Molecules, 19(11), 17704-17718. [Link]

-

Flohr, A., et al. (2019). The Discovery of LML134, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders. ChemMedChem, 14(13), 1238-1247. [Link]

-

Li, Y., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 27(19), 6296. [Link]

-

Yang, X., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7356. [Link]

-

Satała, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

Sources

- 1. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. sarpublication.com [sarpublication.com]

- 4. 6-Chloro-2-Methyl-2H-pyridazin-3-one synthesis - chemicalbook [chemicalbook.com]

- 5. Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4,5-dihydropyridazin-3-one derivatives as histamine H₃ receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histamine H3 receptor antagonists/inverse agonists: Where do they go? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2015168010A1 - Pyridazinone herbicides - Google Patents [patents.google.com]

- 10. agrilifeextension.tamu.edu [agrilifeextension.tamu.edu]

- 11. oipub.com [oipub.com]

- 12. Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. scholarena.com [scholarena.com]

- 16. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Pyridazin-3(2H)-one Scaffolds: A Technical Guide to 6-chloro-2-methylpyridazin-3(2H)-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a wide spectrum of pharmacological activities.[1] This technical guide focuses on a specific, synthetically versatile starting point: 6-chloro-2-methylpyridazin-3(2H)-one . We will delve into the synthetic strategies for this core and its subsequent derivatization, explore the rich pharmacology of its analogs, particularly in oncology and cardiovascular disease, and elucidate the underlying mechanisms of action. This document is designed to be a practical resource, providing not only theoretical insights but also actionable experimental protocols and data-driven structure-activity relationship (SAR) analyses to guide future drug discovery efforts.

The Pyridazinone Core: A Foundation of Therapeutic Potential

The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous biologically active compounds.[1] Its derivatives have demonstrated a remarkable range of therapeutic effects, including anticancer, anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and cardiovascular activities.[1][2] This versatility stems from the scaffold's ability to present substituents in a defined spatial orientation, allowing for precise interactions with a multitude of biological targets.

Marketed drugs such as the cardiotonic agent levosimendan and the analgesic and anti-inflammatory emorfozan feature the pyridazinone core, underscoring its clinical relevance. The focus of this guide, 6-chloro-2-methylpyridazin-3(2H)-one, serves as a particularly valuable starting material. The methyl group at the N2 position enhances stability and influences solubility, while the reactive chlorine atom at the C6 position provides a versatile handle for a wide array of chemical modifications, making it an ideal platform for generating diverse chemical libraries for drug screening.

Synthetic Pathways: From Core Structure to Diverse Analogs

The synthetic accessibility of the 6-chloro-2-methylpyridazin-3(2H)-one core and its subsequent diversification are critical for its utility in drug discovery.

Synthesis of the Core Scaffold: 6-chloro-2-methylpyridazin-3(2H)-one

A straightforward and efficient method for the synthesis of the core scaffold involves the N-methylation of 6-chloropyridazin-3(2H)-one. This reaction is typically achieved under basic conditions with a suitable methylating agent.

Experimental Protocol: Synthesis of 6-chloro-2-methylpyridazin-3(2H)-one [3]

-

To a solution of 6-chloropyridazin-3(2H)-one (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq). Causality: Potassium carbonate acts as a base to deprotonate the nitrogen atom of the pyridazinone ring, making it nucleophilic.

-

Add methyl iodide (2.0 eq) to the mixture. Causality: Methyl iodide is the electrophilic source of the methyl group that will be attacked by the deprotonated pyridazinone.

-

Stir the resulting mixture at room temperature (approx. 25°C) for 4 hours. Causality: This allows the nucleophilic substitution reaction to proceed to completion.

-

Upon reaction completion, quench the reaction by adding water. Causality: Water dissolves the inorganic salts and any remaining DMF.

-

Extract the aqueous solution with ethyl acetate (EtOAc). Causality: The desired product is more soluble in the organic solvent ethyl acetate than in water.

-

Wash the combined organic layers with water and brine, then dry over sodium sulfate and filter. Causality: These washing steps remove any residual water-soluble impurities, and sodium sulfate removes trace amounts of water from the organic phase.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 6-chloro-2-methylpyridazin-3(2H)-one. Causality: Column chromatography separates the target compound from any unreacted starting materials or byproducts based on polarity, yielding the pure product.

This protocol reliably provides the core scaffold in high yield (typically around 91%), ready for further derivatization.[3]

Diversification of the Core: Building a Chemical Library

The true power of the 6-chloro-2-methylpyridazin-3(2H)-one scaffold lies in the reactivity of the C6-chloro group. This position is amenable to various cross-coupling and substitution reactions, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize biological activity.

Workflow for Diversification of the 6-chloro-2-methylpyridazin-3(2H)-one Core

Caption: Key synthetic routes for derivatizing the core scaffold.